molecular formula C18H13ClN2O3S2 B440195 Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate CAS No. 309950-76-3

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B440195
CAS No.: 309950-76-3
M. Wt: 404.9g/mol
InChI Key: TZYCBQPUFUYHJY-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, sulfuric acid, and ethyl alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-3-24-18(23)14-9(2)11(8-20)17(26-14)21-16(22)15-13(19)10-6-4-5-7-12(10)25-15/h4-7H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYCBQPUFUYHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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